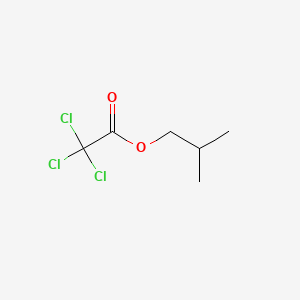

2-methylpropyl 2,2,2-trichloroacetate

Description

Structure

3D Structure

Properties

CAS No. |

33560-15-5 |

|---|---|

Molecular Formula |

C6H9Cl3O2 |

Molecular Weight |

219.5 g/mol |

IUPAC Name |

2-methylpropyl 2,2,2-trichloroacetate |

InChI |

InChI=1S/C6H9Cl3O2/c1-4(2)3-11-5(10)6(7,8)9/h4H,3H2,1-2H3 |

InChI Key |

LRASRNYGUIRRSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylpropyl 2,2,2 Trichloroacetate and Analogues

Conventional Esterification Pathways

Conventional esterification methods typically involve the direct reaction of a carboxylic acid with an alcohol, often with the aid of a catalyst or specialized solvent systems to drive the reaction towards the desired product.

Acid-Catalyzed Esterification of Trichloroacetic Acid with Alcohols

The Fischer-Speier esterification is a classic method for producing esters, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com In the context of 2-methylpropyl 2,2,2-trichloroacetate synthesis, this would involve the reaction of trichloroacetic acid with 2-methylpropan-1-ol (isobutanol).

The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted to the right. masterorganicchemistry.com This is typically accomplished by using an excess of one of the reactants, usually the alcohol, or by removing the water formed during the reaction. masterorganicchemistry.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

While direct studies on the acid-catalyzed esterification of trichloroacetic acid with isobutanol are not extensively detailed in the provided search results, the principles of Fischer esterification are broadly applicable. Kinetic studies on the esterification of acetic acid with isobutanol using acid catalysts like ion-exchange resins have been performed, providing insights into reaction parameters such as temperature, catalyst loading, and molar ratios of reactants. scilit.comresearchgate.netresearchgate.netbcrec.id These studies indicate that the reaction is intrinsically controlled and that an excess of the alcohol can enhance the conversion of the acid. researchgate.net

The general mechanism involves the protonation of the carbonyl oxygen of trichloroacetic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

Esterification in Specialized Solvent Systems, e.g., Liquid Hydrofluoric Acid

An alternative approach to conventional acid catalysis involves the use of specialized solvent systems to facilitate the esterification reaction. One such method employs liquid hydrofluoric acid (HF) as both the solvent and the catalyst for the reaction between trichloroacetic acid and an alcohol. google.com

This process offers a significant advantage in that the ester product can often be separated by simple decantation, avoiding the need for distillation. google.com The reaction is typically carried out by bringing together trichloroacetic acid and a non-perfluorinated alcohol in liquid hydrofluoric acid. google.com The reaction can be performed at temperatures ranging from 0°C to 50°C, with a preferred range of 10°C to 20°C, and at atmospheric pressure. google.com

The alcohols that can be used in this process are generally linear or branched alcohols with the formula R-CₙH₂ₙOH, where n is from 1 to 12. google.com For the synthesis of this compound, 2-methylpropan-1-ol would be the alcohol of choice. The process is reported to be efficient when the alcohol and trichloroacetic acid are used in approximately stoichiometric amounts. google.com The hydrofluoric acid can be anhydrous or aqueous, with a preference for hydrofluoric acid containing at most 60% water. google.com

Advanced Precursor-Based Synthesis

To overcome some of the limitations of direct esterification, such as harsh reaction conditions or equilibrium constraints, methods utilizing more reactive precursors of the carboxylic acid have been developed.

Utilization of Trichloroacetyl Halides as Reaction Intermediates

A common and effective method for the synthesis of esters is the reaction of an alcohol with an acyl halide. For the synthesis of this compound, the corresponding acyl halide, trichloroacetyl chloride, would be reacted with 2-methylpropan-1-ol. Trichloroacetyl chloride is a highly reactive compound that readily undergoes nucleophilic acyl substitution with alcohols to form esters. nuv.ac.innih.gov

This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. The reaction is generally fast and proceeds to completion, often at room temperature. The use of trichloroacetyl chloride is a versatile method for producing a variety of trichloroacetate (B1195264) esters. nih.govmerckmillipore.com

The synthesis of trichloroacetyl chloride itself can be achieved through several routes, including the chlorination of acetyl chloride or acetaldehyde (B116499) in the presence of activated charcoal, or the oxidation of tetrachloroethylene. nuv.ac.inwikipedia.orgguidechem.com

Trichloroacetimidate-Mediated Ester Synthesis

A milder approach to ester synthesis involves the use of trichloroacetimidates as alkylating agents for carboxylic acids. nih.govresearchgate.netnih.gov This method avoids the use of strong acids or bases and is therefore suitable for substrates with sensitive functional groups. nih.govresearchgate.net The synthesis of esters via this route is considered a "symbiotic activation" process, where both the carboxylic acid and the trichloroacetimidate (B1259523) are activated under the reaction conditions. nih.govresearchgate.net

In this methodology, an alcohol is first converted to a trichloroacetimidate, for example, 2-methylpropyl 2,2,2-trichloroacetimidate. This intermediate is then reacted with a carboxylic acid. However, for the synthesis of this compound, the roles would be reversed: a suitable trichloroacetimidate would be reacted with trichloroacetic acid.

A more direct application for forming the target ester would be the reaction of a trichloroacetimidate derived from a different alcohol with trichloroacetic acid. For instance, reacting 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate with a carboxylic acid yields the corresponding 2-(trimethylsilyl)ethyl ester. mdpi.comchemrxiv.org This demonstrates the utility of trichloroacetimidates in forming esters under mild, often promoter-free, conditions. mdpi.comchemrxiv.org The reaction typically proceeds by heating the carboxylic acid with the imidate, and the only byproduct is the easily removable trichloroacetamide. mdpi.com Mechanistic studies suggest that these reactions can proceed through carbocation intermediates. mdpi.comsyr.edu

Synthesis of Related Trichloroacetyl Esters

The synthetic methodologies described above are not limited to the synthesis of this compound and can be applied to a wide range of alcohols to produce various trichloroacetyl esters.

For example, the esterification in liquid hydrofluoric acid has been used to prepare methyl, ethyl, isopropyl, and tert-butyl trifluoroacetates, and the same process is applicable for the corresponding trichloroacetates. google.com The use of trichloroacetyl chloride is a general method for converting alcohols into their trichloroacetate esters. nih.govmerckmillipore.com

The trichloroacetimidate-mediated esterification has been shown to be effective for a variety of alcohols, including benzylic alcohols with both electron-donating and electron-withdrawing groups, as well as other primary and secondary alcohols. nih.gov This method has been used to synthesize a range of esters, highlighting its broad applicability. nih.govresearchgate.net

Below is an interactive data table summarizing the synthesis of various trichloroacetyl esters and related compounds.

| Ester Product | Alcohol Reactant | Carboxylic Acid/Precursor | Method | Reference(s) |

| Methyl trichloroacetate | Methanol | Trichloroacetic acid | Esterification in liquid HF | google.com |

| Ethyl trichloroacetate | Ethanol | Trichloroacetic acid | Esterification in liquid HF | google.com |

| Isopropyl trichloroacetate | Isopropanol | Trichloroacetic acid | Esterification in liquid HF | google.com |

| tert-Butyl trichloroacetate | tert-Butanol | Trichloroacetic acid | Esterification in liquid HF | google.com |

| Benzyl trichloroacetate | Benzyl alcohol | Trichloroacetic acid | Trichloroacetimidate-mediated | nih.gov |

| 2-(Trimethylsilyl)ethyl esters | 2-(Trimethylsilyl)ethanol | Various carboxylic acids | Trichloroacetimidate-mediated | mdpi.comchemrxiv.org |

| Various esters | Various alcohols | Trichloroacetic acid | Reaction with trichloroacetyl chloride | nih.gov |

Preparation from Trichloroacetic Acid and Dihydroxy Aliphatic Alcohols

A general and effective method for synthesizing trichloroacetate esters involves the direct reaction of trichloroacetic acid with a dihydroxy aliphatic alcohol. google.com This esterification process can be facilitated by conducting the reaction in the presence of a substance that forms an azeotrope with water, such as toluene, benzene, or xylene. google.com The removal of water drives the equilibrium towards the formation of the ester, leading to high yields of the desired bis(trichloroacetate) product. google.com

The reaction is typically carried out by refluxing a mixture of approximately two moles of trichloroacetic acid with one mole of the dihydroxy aliphatic alcohol in a suitable solvent that acts as an entrainer for water. google.com While not essential, the use of a catalyst like sulfuric acid, sodium acid sulfate, or p-toluenesulfonic acid can be employed to accelerate the reaction. google.com

A variety of dihydroxy aliphatic alcohols are suitable for this reaction, including ethylene (B1197577) glycol, propylene (B89431) glycol, and butane-diol, among others. google.com The resulting bis(trichloroacetate) esters are typically clear, water-white oils or white crystalline solids that are insoluble in water. google.com

Table 1: Reaction Components for the Synthesis of Bis(trichloroacetates)

| Component | Role | Examples |

| Trichloroacetic Acid | Acid Component | Trichloroacetic Acid |

| Dihydroxy Aliphatic Alcohol | Alcohol Component | Ethylene Glycol, Propylene Glycol, Butane-diol |

| Entrainer | Azeotrope former with water | Toluene, Benzene, Xylene |

| Catalyst (Optional) | Reaction accelerator | Sulfuric Acid, Sodium Acid Sulfate |

Synthesis of Trichloroacetyl Esters of Aldols

An alternative approach to synthesizing trichloroacetate esters, particularly those derived from aldols, involves the reaction of α-substituted-β-keto acid 2,2,2-trichloroethyl esters with aldehydes. This method is notable for its regiospecificity, with the reaction occurring at the α-carbon relative to the ester carbonyl group. scispace.com

This synthesis is carried out in the presence of zinc, which facilitates the generation of active enolates from the 2,2,2-trichloroethyl esters. These enolates then react with aldehydes to produce the corresponding aldol (B89426) products in good yields. scispace.com The aldol reaction, a fundamental carbon-carbon bond-forming reaction, results in a β-hydroxy aldehyde or ketone. organic-chemistry.org

The stereochemical outcome of aldol reactions can often be predicted and controlled. For instance, the Zimmerman-Traxler model proposes a chair-like, pericyclic transition state for aldol reactions involving metal enolates. harvard.edu The geometry of the enolate, whether (Z) or (E), influences the stereochemistry of the resulting aldol adduct, leading to syn- or anti-products, respectively. harvard.edu

Optimization and Yield Enhancement Strategies in Ester Production

Several strategies can be employed to optimize the production of trichloroacetate esters and enhance their yields.

In the direct esterification of trichloroacetic acid, the use of an azeotropic agent to remove water is a key strategy for driving the reaction to completion and achieving high yields. google.com Heating the reaction mixture to reflux is also a common practice to increase the reaction rate. google.com The choice of catalyst can also influence the efficiency of the esterification process.

For the synthesis of trichloroacetyl esters of aldols, the selection of the metal used to generate the enolate is crucial. Zinc has been shown to be effective in the reduction of 2,2,2-trichloroethyl esters of α-substituted-β-keto acids to form active enolates. scispace.com Furthermore, controlling the reaction conditions, such as temperature and the nature of the solvent, can impact the yield and stereoselectivity of the aldol reaction. For instance, lithium enolates are often generated at low temperatures in ethereal solvents to avoid proton transfer and ensure the desired aldol product is formed upon addition of the carbonyl partner. organic-chemistry.org

The use of chiral auxiliaries, such as oxazolidinones, can be employed to achieve high levels of stereocontrol in aldol reactions. wikipedia.org This method involves temporarily attaching a chiral auxiliary to create a chiral enolate, which then directs the stereochemical outcome of the reaction. wikipedia.org

Chemical Reactivity and Mechanistic Studies of 2 Methylpropyl 2,2,2 Trichloroacetate

Nucleophilic Substitution Reactions Involving the Trichloroacetate (B1195264) Leaving Group

In the realm of aliphatic nucleophilic substitution (SN) reactions, the efficiency of the process is critically dependent on the ability of the leaving group to depart from the carbon atom. purechemistry.org A good leaving group is a species that is stable on its own, typically as a weak base. pitt.edu Most effective leaving groups are the conjugate bases of strong acids. pitt.edu

The trichloroacetate anion (CCl₃COO⁻) serves as an effective leaving group. Its stability is significantly enhanced by the inductive effect of the three chlorine atoms. These electronegative atoms pull electron density away from the carboxylate group, delocalizing the negative charge and thereby stabilizing the anion. This stabilization lowers the activation energy for the substitution reaction, making the trichloroacetate group more readily displaced by a nucleophile compared to less stable leaving groups like acetate (B1210297). purechemistry.org

The general mechanism for a nucleophilic substitution reaction involving the trichloroacetate leaving group can be illustrated as follows:

R-O-C(=O)CCl₃ + Nu⁻ → R-Nu + CCl₃COO⁻

Where 'R' represents the 2-methylpropyl group and 'Nu⁻' is the incoming nucleophile. The stability of the resulting trichloroacetate anion is a key driving force for this reaction.

Hydrolysis Reaction Mechanisms

The hydrolysis of 2-methylpropyl 2,2,2-trichloroacetate, the cleavage of the ester bond by water, can proceed through different mechanisms depending on the pH of the solution.

Under neutral conditions, the hydrolysis of trichloroacetate esters is known to proceed via the neutral ester hydrolysis mechanism, designated as BAc3 (Base-catalyzed, Acyl-oxygen cleavage, trimolecular). rsc.org This pathway is distinct from the more common acid or base-catalyzed mechanisms. Theoretical studies suggest that the mechanism may involve the autoionization of water to form hydroxide (B78521) ions, which then act as the nucleophile. nih.gov The process is initiated by the attack of a water molecule (or hydroxide ion) on the carbonyl carbon of the ester. nih.gov For esters with strong electron-withdrawing groups like trichloroacetate, this nucleophilic attack is the rate-determining step.

In the presence of acid, the hydrolysis of esters with highly electronegative substituents, such as trichloroacetate, follows an exceptional pathway known as the A-BAC3 mechanism (Acid-catalyzed, Base-catalyzed, Acyl-oxygen cleavage, trimolecular). researchgate.netrsc.org This mechanism is distinct from the typical AAC2 mechanism observed for simpler esters. researchgate.net

The A-BAC3 mechanism involves the following key steps researchgate.net:

A water molecule, acting as a nucleophile, attacks the neutral carbonyl carbon of the ester. This is the same initial step as in the neutral BAc3 hydrolysis and leads to the formation of a tetrahedral anionic intermediate (T⁻).

This anionic intermediate is in equilibrium with a neutral tetrahedral intermediate (T⁰).

The decomposition of the neutral intermediate (T⁰) to the final products (trichloroacetic acid and 2-methylpropan-1-ol) is subject to concerted general base-general acid catalysis, which accounts for the observed acid catalysis. researchgate.net

Studies on ethyl trichloroacetate have provided insight into the kinetics and transition states of this pathway. researchgate.net The close connection between the neutral ester hydrolysis and the A-BAC3 mechanism is indicated by the similarity in rate ratios despite high rate differences. researchgate.net

| Ester | Hydrolysis Mechanism | Key Features |

|---|---|---|

| Monochloroesters | AAC2 | Standard acid-catalyzed mechanism. |

| Dichloroesters | AAC2 and A-BAC3 | Simultaneous operation of both mechanisms. |

| Trichloroesters | A-BAC3 | Exceptional mechanism due to strong electron-withdrawing group. researchgate.net |

Catalytic Transformations

One of the most significant synthetic applications of trichloroacetate esters is their use as precursors for dichlorocarbene (B158193) (CCl₂), a highly reactive intermediate. wikipedia.org When this compound is treated with a strong base, such as an alkali metal alkoxide (e.g., sodium methoxide), it undergoes a decomposition reaction to generate dichlorocarbene. wikipedia.orgchemeurope.com

The mechanism proceeds as follows:

The alkoxide anion attacks the carbonyl carbon of the ester.

This is followed by the elimination of the trichloromethanide anion (CCl₃⁻).

The unstable CCl₃⁻ anion then rapidly eliminates a chloride ion to form the neutral dichlorocarbene species.

This method provides a convenient, non-aqueous route to dichlorocarbene, which can then be used in various subsequent reactions. wikipedia.org

The direct reaction of this compound with carbonyl compounds to form α-chloroglycidic and α-chloro-α,β-unsaturated esters is not a standard named reaction. The classic method for forming α,β-epoxy esters (glycidic esters) is the Darzens condensation, which involves the reaction of an aldehyde or ketone with an α-halo ester that possesses an α-proton, in the presence of a base. drugfuture.comorganic-chemistry.orgwikipedia.orgjk-sci.com The this compound lacks the necessary α-protons for this type of condensation.

However, it is plausible that under specific basic conditions in the presence of a carbonyl compound, the trichloroacetate could first form a trichloromethyl anion. This anion could potentially add to a carbonyl group, leading to a trichloromethyl carbinol intermediate. Subsequent intramolecular substitution could, in principle, lead to an α,α-dichloroepoxide, a related structure to a glycidic ester.

Alternatively, the dichlorocarbene generated as described in section 3.3.1 is a well-known reactant. While its most common reaction is the [1+2] cycloaddition with alkenes to form gem-dichlorocyclopropanes, it can also react with other functional groups. wikipedia.orgchemeurope.comtaylorandfrancis.comnih.gov The reaction of dichlorocarbene with carbonyl compounds is less common but can lead to the formation of oxiranes. The formation of α-chloro-α,β-unsaturated esters from this starting material is not a direct or commonly cited transformation.

Palladium(II)-Catalyzed Enantioselective Allylic Substitution in Trichloroacetimidate (B1259523) Systems

The palladium-catalyzed allylic substitution reaction, often known as the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While the direct use of this compound as a substrate is a specific case, the broader class of allylic trichloroacetates and the closely related trichloroacetimidates are well-studied in this context. These reactions are prized for their ability to generate chiral molecules with high enantioselectivity under mild conditions.

The catalytic cycle typically begins with the coordination of a zerovalent palladium(0) complex to the double bond of the allylic substrate. This is followed by an oxidative addition step, where the palladium inserts into the carbon-oxygen bond of the trichloroacetate group, displacing it as a leaving group and forming a η³-allylpalladium(II) intermediate. It is at this stage that the stereochemistry of the reaction is often determined.

In the context of enantioselective transformations, chiral ligands coordinated to the palladium center play a critical role. These ligands create a chiral environment around the metal, influencing the facial selectivity of the subsequent nucleophilic attack on the η³-allyl complex. The nucleophile can attack either of the two termini of the allyl system, and the chiral ligand directs this attack to preferentially form one enantiomer of the product.

For allylic trichloroacetimidates, detailed kinetic and computational studies have elucidated a cyclization-induced rearrangement mechanism. The enantiodetermining step is believed to be the C-N bond formation. Models for enantioinduction have been developed where the planar chirality of the catalyst, such as those from the COP (chiral oxazoline (B21484) palladacycle) family, controls the enantioselectivity of the product. The reaction proceeds through an outer-sphere nucleophilic attack on the palladium-activated allyl system. The stereochemical outcome is a result of a highly organized transition state where the chiral ligand effectively shields one face of the allyl moiety, directing the incoming nucleophile to the opposite face.

Transesterification and Acidolysis Reaction Equilibria and Kinetics

Transesterification and acidolysis are fundamental equilibrium reactions of esters, governed by the relative stability of the reactants and products, as well as the reaction kinetics.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this can be represented by the following equilibrium:

CCl₃COOCH₂CH(CH₃)₂ + R'OH ⇌ CCl₃COOR' + (CH₃)₂CHCH₂OH

This reaction is typically catalyzed by either an acid or a base. Acid catalysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the incoming alcohol. Base catalysis, conversely, involves the deprotonation of the incoming alcohol to form a more potent alkoxide nucleophile. The position of the equilibrium is dictated by the relative concentrations of the reactants and products and can be shifted by removing one of the products, such as the isobutanol, from the reaction mixture.

The kinetics of transesterification are influenced by several factors, including the nature of the catalyst, the steric hindrance of both the ester and the alcohol, and the reaction temperature. The electron-withdrawing nature of the trichloromethyl group in this compound makes the carbonyl carbon highly electrophilic, which can facilitate the reaction.

Acidolysis involves the reaction of an ester with a carboxylic acid, resulting in an exchange of the acyl groups. The equilibrium for this compound with a generic carboxylic acid R'COOH is:

CCl₃COOCH₂CH(CH₃)₂ + R'COOH ⇌ R'COOCH₂CH(CH₃)₂ + CCl₃COOH

Studies on the acidolysis of esters, including reactions involving trichloroacetic acid with methyl acetate and ethyl acetate, have shown that the equilibrium constant is often close to unity. This suggests that the reactants and products have similar thermodynamic stabilities, and the final composition of the reaction mixture will be highly dependent on the initial molar ratios of the reactants. As with transesterification, the reaction rate is enhanced by the presence of a strong acid catalyst. The mechanism involves protonation of the ester's carbonyl oxygen, followed by nucleophilic attack by the carboxylic acid.

Thermal Decomposition and In Situ Transformation Pathways

Trichloroacetate esters, including this compound, can be susceptible to thermal degradation, particularly under the conditions encountered in analytical techniques such as gas chromatography (GC). A significant pathway for the thermal decomposition of these compounds is the formation of the corresponding dichloroacetic ester through the loss of a chlorine atom.

CCl₃COOCH₂CH(CH₃)₂ → CHCl₂COOCH₂CH(CH₃)₂ + [Cl]

This decomposition can lead to misinterpretation of analytical results, as the presence of the dichloroacetic ester may be erroneously attributed to the original sample composition rather than being recognized as an artifact of the analysis method. For instance, in the GC analysis of derivatized trichloroacetic acid, a similar decomposition of a related trichloro-compound to its dichloro-analogue has been documented. This underscores the thermal lability of the C-Cl bond in the trichloromethyl group under elevated temperatures. Therefore, when analyzing samples containing this compound by GC, it is crucial to use the lowest possible temperatures for the injector and column to minimize the formation of such thermal artifacts.

Data Tables

Table 1: Representative Enantioselectivities in Palladium-Catalyzed Allylic Substitution (Note: This table presents generalized data for analogous reactions as specific data for this compound is not readily available in the literature.)

| Nucleophile | Chiral Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |

| Malonate | (S)-BINAP | THF | 25 | >95 |

| Amine | (R,R)-Trost Ligand | Dichloromethane | 0 | 90-98 |

| Phenol | (R)-Phosphaferrocene | Toluene | 40 | 85-92 |

| Nitromethane | (S,S)-DIOP | Diethyl Ether | -20 | >90 |

Table 2: Equilibrium Constants for Acidolysis Reactions (Note: Data is based on analogous systems.)

| Ester Reactant | Acid Reactant | Equilibrium Constant (Keq) | Reference System |

| Methyl Acetate | Trichloroacetic Acid | ~1 | Sudborough and Karve |

| Ethyl Acetate | Trichloroacetic Acid | ~1 | Sudborough and Karve |

| Benzyl Acetate | Benzoic Acid | ~1 | Reid |

Advanced Applications in Organic Synthesis and Chemical Methodologies

Application as a Reactive Intermediate in Complex Organic Synthesis

While direct and extensive examples of 2-methylpropyl 2,2,2-trichloroacetate in the total synthesis of complex natural products are not widely documented, the reactivity of the trichloroacetate (B1195264) group makes it a valuable intermediate. Trichloroacetimidates, which are structurally related and can be formed from trichloroacetates, are well-established as excellent alkylating agents. This reactivity can be extrapolated to understand the potential of this compound. The electron-withdrawing nature of the trichloromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This property allows for the introduction of the isobutoxycarbonyl group into complex molecules, or alternatively, the trichloroacetate can act as a leaving group in certain reactions.

The solvolysis of related compounds, such as isobutyl chloroformate, has been studied to understand the reaction mechanisms, which can proceed through addition-elimination or ionization pathways depending on the solvent and reaction conditions. nih.gov This fundamental understanding of reactivity is crucial when designing synthetic steps involving this compound.

Contribution to Novel Synthetic Route Development

The development of new synthetic routes often relies on the discovery of reagents that offer unique reactivity or selectivity. While specific novel routes developed directly using this compound are not prominently featured in the literature, the broader class of trichloroacetates and their derivatives have been instrumental in advancing synthetic methodologies. For instance, the nickel-catalyzed stereoselective rearrangement of glycosyl trichloroacetimidates to α-glycosyl trichloroacetamides, which can then be converted to α-glycosyl ureas, represents a significant advancement in carbohydrate chemistry. nih.gov This highlights the potential for the trichloroacetyl group to participate in novel, metal-catalyzed transformations.

Furthermore, the synthesis of various isobutyl esters, such as isobutyl phenylcyanoacrylates through Knoevenagel condensation, demonstrates the utility of the isobutyl moiety in building complex molecular architectures. chemrxiv.org These synthetic strategies, while not directly employing this compound, underscore the importance of isobutyl esters in the creation of novel compounds.

Precursor in Stereoselective and Asymmetric Synthesis

The application of this compound as a direct precursor in major stereoselective or asymmetric syntheses is an area that remains to be fully explored. However, the principles of stereoselective synthesis can be applied to reactions involving this compound. For example, in the synthesis of acortatarins A and B, stereoselective spirocyclizations of glycals were key steps. nih.gov While dichloroacetic acid was used in one of the transformations, this suggests that the electronic properties of halogenated acetic acid derivatives can influence the stereochemical outcome of a reaction.

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. The presence of the chiral isobutyl group in this compound, although not at a stereocenter, can influence the diastereoselectivity of reactions at nearby prochiral centers.

Role in Electrochemical Organic Transformations

Electrochemical methods in organic synthesis offer a green and efficient alternative to traditional chemical reagents. The cathodic reduction of halogenated organic compounds is a well-established process.

While the direct electrochemical reduction of this compound for the synthesis of heterocycles is not specifically detailed in available research, studies on related compounds provide insight into its potential. The electrochemical reduction of trichloroacetic acid has been shown to proceed via the removal of chloride ions. nih.gov This process generates dichloroacetic acid and chloride anions. The electrochemical reduction of N-(2,2,2-trichloroethyl)acetamides has also been investigated, revealing the formation of an intermediate carbanion that can undergo further reactions. rsc.org

The generation of reactive intermediates through electrochemical means is a powerful tool in organic synthesis. It is conceivable that the cathodic reduction of this compound could generate a trichloromethyl carbanion or a related radical species. These intermediates could then be trapped by suitable electrophiles or participate in cyclization reactions to form heterocyclic structures. However, specific methodologies for the synthesis of heterocycles utilizing the cathodic reduction of trichloroacetyl esters require further investigation.

Utilization in Agrochemical Research Synthesis

The synthesis of novel agrochemicals is a critical area of research aimed at improving crop protection. While specific, publicly available research detailing the use of this compound in the synthesis of new agrochemicals is limited, the broader class of halogenated compounds and esters are known to be important intermediates. Reviews of recently developed agrochemicals often highlight complex molecular structures where such intermediates could play a role in their synthesis. researchgate.net The isobutyl group is present in some commercial and experimental pesticides, and the trichloroacetate moiety can be a precursor to other functional groups or be part of a biologically active molecule itself. The synthesis of isobutyl phenylcyanoacrylates and their subsequent copolymerization indicates the utility of isobutyl esters in creating new materials, which could have applications in areas like controlled-release formulations for agrochemicals. chemrxiv.org

Analytical Methodologies for the Characterization and Detection of 2 Methylpropyl 2,2,2 Trichloroacetate

Chromatographic Techniques

Chromatographic methods are fundamental in the separation and analysis of 2-methylpropyl 2,2,2-trichloroacetate from complex mixtures and for the assessment of its purity.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and purity assessment of this compound due to its volatility. In GC, the compound is separated from other components based on its boiling point and interaction with the stationary phase of the column. The retention time serves as a preliminary identifier. For instance, the Kovats retention index, a standardized measure of retention time, has been reported for isobutyl trichloroacetate (B1195264) on an OV-101 column.

Following separation by GC, the compound is introduced into the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum, a fingerprint of the molecule, shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The mass spectrum of this compound available in the NIST WebBook provides key information for its identification.

Key Fragments in the Mass Spectrum of this compound:

| m/z Value | Possible Fragment Ion | Significance |

| 218, 220, 222 | [C₆H₉Cl₃O₂]⁺ | Molecular ion peak cluster, showing the isotopic pattern of three chlorine atoms. |

| 162, 164, 166 | [C₂Cl₃O]⁺ | Fragment corresponding to the trichloroacetyl group. |

| 117, 119, 121 | [CCl₃]⁺ | Fragment corresponding to the trichloromethyl cation. |

| 57 | [C₄H₉]⁺ | Fragment corresponding to the isobutyl cation. |

| 41 | [C₃H₅]⁺ | A common fragment in aliphatic compounds. |

This data is based on the typical fragmentation patterns of similar compounds and the mass spectrum available from the NIST WebBook.

Purity assessment by GC-MS involves quantifying the area of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities, which can be identified by their respective mass spectra. This method is widely used for impurity profiling in pharmaceutical starting materials and other chemical products.

A significant challenge in the GC analysis of halogenated compounds like this compound is their potential for thermal degradation in the hot injector port or on the column. This can lead to the formation of artifacts and inaccurate quantification. Studies on related haloacetic acids and their esters have shown that thermal decomposition is a common issue. researchgate.net

The trichloroacetate group is susceptible to decarboxylation (loss of CO₂) and dehalogenation (loss of chlorine). High injector temperatures can promote these degradation pathways, leading to the formation of compounds like 1,1,1-trichloro-2-methylpropane or other chlorinated hydrocarbons. For example, research on the GC analysis of trichloroacetic acid derivatives has highlighted the transformation of these compounds into dichloroacetic derivatives at elevated injector temperatures. thermofisher.com

To mitigate these effects, several methodological considerations are crucial:

Optimization of Injector Temperature: Using the lowest possible injector temperature that still ensures efficient volatilization of the analyte can minimize thermal degradation.

Choice of Injection Technique: Splitless injection, which involves a longer residence time in the injector, may increase the risk of degradation compared to split injection.

Inertness of the GC System: The use of an inert liner and column is essential to prevent catalytic degradation of the analyte.

Derivatization: While this compound is analyzed directly, for the parent acid (trichloroacetic acid), derivatization is often necessary to improve thermal stability and chromatographic performance.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Predicted ¹H NMR Spectral Data for this compound:

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| (CH₃ )₂CH- | ~0.9 - 1.0 | Doublet | 6H |

| (CH₃)₂CH - | ~1.9 - 2.1 | Multiplet | 1H |

| -O-CH₂ - | ~4.0 - 4.2 | Doublet | 2H |

The protons of the two methyl groups in the isobutyl moiety are expected to be equivalent and appear as a doublet due to coupling with the adjacent methine proton. The methine proton will appear as a multiplet due to coupling with the methyl and methylene (B1212753) protons. The methylene protons adjacent to the ester oxygen are deshielded and will appear as a doublet due to coupling with the methine proton.

Predicted ¹³C NMR Spectral Data for this compound:

| Carbon Environment | Predicted Chemical Shift (ppm) |

| (C H₃)₂CH- | ~19 |

| (CH₃)₂C H- | ~28 |

| -O-C H₂- | ~72 |

| C Cl₃ | ~90 |

| C =O | ~161 |

The carbonyl carbon is significantly deshielded and appears at a high chemical shift. The carbon atom of the trichloromethyl group is also deshielded due to the electron-withdrawing effect of the chlorine atoms. The carbons of the isobutyl group will have chemical shifts in the typical aliphatic region.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the ester group and the carbon-chlorine bonds.

Characteristic FTIR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2960-2870 | C-H stretching | Isobutyl group |

| ~1750-1735 | C=O stretching | Ester carbonyl |

| ~1240-1160 | C-O stretching | Ester |

| ~800-600 | C-Cl stretching | Trichloromethyl group |

The most prominent peak in the spectrum will be the strong absorption from the carbonyl (C=O) stretch of the ester group. The C-H stretching vibrations of the isobutyl group will appear in the aliphatic region. The C-O stretching of the ester will also be a strong band. The C-Cl stretching vibrations of the trichloromethyl group will be observed in the fingerprint region at lower wavenumbers.

Electrochemical Methods for Compound Characterization

Electrochemical methods can provide information about the redox properties of this compound. While specific studies on this compound are scarce, research on related alkyl haloacetates can offer insights into its likely electrochemical behavior.

The primary electroactive site in this compound is the trichloromethyl group. The carbon-chlorine bonds are susceptible to reductive cleavage. Studies on the electrochemical reduction of alkyl 2-chloroacetates have shown that these compounds can undergo reduction to form enolates or other products. coresta.org The reduction potential is influenced by the nature of the alkyl group and the number of halogen atoms.

It is expected that this compound would be reduced at a less negative potential compared to its monochloro- or dichloro- analogues due to the cumulative electron-withdrawing effect of the three chlorine atoms, which stabilizes the transition state of the electron transfer process. The electrochemical reduction would likely proceed via a stepwise or concerted cleavage of the C-Cl bonds. Techniques such as cyclic voltammetry could be employed to determine the reduction potential and to study the mechanism of the electrochemical process.

Applications of Trichloroacetic Acid in Sample Preparation for Analytical Chemistry

While this article focuses on the ester, it is pertinent to discuss a significant application of its parent acid, trichloroacetic acid (TCA), in the field of analytical chemistry, specifically in sample preparation.

Protein Precipitation Mechanisms in Analytical Sample Preparation

Trichloroacetic acid is widely used for the precipitation of proteins from biological samples prior to downstream analysis. uni-bayreuth.dejmchemsci.com This step is crucial for removing interfering proteins that can affect the accuracy and sensitivity of analytical methods. jmchemsci.com

The mechanism of TCA-induced protein precipitation is multifaceted. It is not simply a consequence of the acidic environment. acs.org While the low pH does contribute to protein denaturation by altering the ionization states of acidic and basic amino acid residues, leading to the disruption of electrostatic interactions and hydrogen bonds, the primary mechanism is more complex. jmchemsci.comacs.org

Research has shown that TCA induces a conformational change in proteins, leading to the formation of a partially structured, "molten globule-like" intermediate state. uni-bayreuth.deresearchgate.net This intermediate exposes hydrophobic regions of the protein that are normally buried within its native structure. jmchemsci.com The negatively charged trichloroacetate ions are thought to interact with the protein, further disrupting its structure and promoting the aggregation of these partially unfolded intermediates. acs.org These aggregates then precipitate out of the solution, allowing for their separation by centrifugation. jmchemsci.com It has been observed that TCA is less effective at precipitating proteins that are already in a disordered or unfolded state. uni-bayreuth.de

Theoretical and Computational Investigations of 2 Methylpropyl 2,2,2 Trichloroacetate

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of chemical reaction mechanisms. rsc.orgrsc.org For 2-methylpropyl 2,2,2-trichloroacetate, these calculations can map out the potential energy surface for reactions such as hydrolysis and esterification, identifying transition states, intermediates, and the associated energy barriers. researchgate.netnih.gov

The acid-catalyzed hydrolysis of esters, for instance, can be meticulously studied to determine the rate-determining step. rsc.org Computational models can reveal the precise movements of atoms as the ester is protonated, attacked by a water molecule, and subsequently breaks down into trichloroacetic acid and 2-methylpropan-1-ol. The calculated activation energies for each step provide a quantitative measure of the reaction's feasibility and kinetics. nih.gov

A hypothetical reaction pathway for the hydrolysis of this compound, as could be determined by DFT calculations, is presented below. This table illustrates the kind of data that quantum chemical calculations can provide.

Table 1: Hypothetical Energy Profile for the Hydrolysis of this compound This table is for illustrative purposes and does not represent experimentally verified data.

| Reaction Step | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Ester + H₂O) | 0.0 | Initial state of the system |

| Transition State 1 (TS1) | +15.2 | Protonation of the carbonyl oxygen |

| Intermediate 1 (INT1) | +5.7 | Protonated ester |

| Transition State 2 (TS2) | +22.5 | Nucleophilic attack by water |

| Intermediate 2 (INT2) | -2.1 | Tetrahedral intermediate |

| Transition State 3 (TS3) | +18.9 | Proton transfer |

| Intermediate 3 (INT3) | -8.4 | Protonated tetrahedral intermediate |

| Transition State 4 (TS4) | +12.3 | C-O bond cleavage |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques, such as molecular dynamics (MD), allow for the investigation of the behavior of this compound in various environments over time. nih.gov These simulations can provide a dynamic picture of the molecule's conformation, solvation, and interactions with surrounding molecules. researchgate.netrsc.org

For example, MD simulations can be employed to study the hydration of this compound in an aqueous solution. researchgate.net By analyzing the trajectories of water molecules around the ester, one can determine the structure of the hydration shell and the strength of the interactions. This information is crucial for understanding the solubility and reactivity of the ester in biological and environmental systems.

Furthermore, simulations can shed light on the conformational preferences of the molecule. The flexibility of the isobutyl group and the rotation around the ester linkage can be explored to identify the most stable conformations and the energy barriers between them.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound in Water This table presents typical parameters for an MD simulation and is not specific to this compound.

| Parameter | Value | Description |

|---|---|---|

| System Composition | 1 Ester Molecule + 216 Water Molecules | The simulated system |

| Force Field | OPLS-AA | A set of equations and parameters to describe the potential energy of the system |

| Temperature | 298 K | The temperature at which the simulation is run |

| Pressure | 1 atm | The pressure at which the simulation is run |

| Simulation Time | 100 ns | The duration of the simulation |

Prediction of Structure-Reactivity Relationships

The prediction of structure-reactivity relationships, often through Quantitative Structure-Activity Relationship (QSAR) models, is a key application of computational chemistry. nih.gov For a series of related compounds, including this compound, QSAR can establish a mathematical correlation between their chemical structures and their reactivity. researchgate.net

By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), it is possible to develop models that predict the reaction rates or equilibrium constants for processes like hydrolysis. nih.gov For instance, the electronic effect of the trichloromethyl group is expected to significantly influence the reactivity of the ester carbonyl group.

The following table provides a hypothetical set of molecular descriptors for a series of trichloroacetate (B1195264) esters, illustrating how these could be used to predict reactivity.

Table 3: Hypothetical Molecular Descriptors and Predicted Reactivity for a Series of Trichloroacetate Esters This table is for illustrative purposes and does not represent experimentally verified data.

| Ester | LogP | Molar Refractivity | Dipole Moment (Debye) | Predicted Relative Hydrolysis Rate |

|---|---|---|---|---|

| Methyl 2,2,2-trichloroacetate | 1.45 | 30.2 | 2.5 | 1.2 |

| Ethyl 2,2,2-trichloroacetate | 1.89 | 34.8 | 2.6 | 1.0 |

| Propyl 2,2,2-trichloroacetate | 2.33 | 39.4 | 2.7 | 0.9 |

| This compound | 2.77 | 44.0 | 2.8 | 0.8 |

Analysis of Intermolecular Interactions and Energetics

The study of intermolecular interactions is fundamental to understanding the condensed-phase behavior of this compound. Computational methods can be used to identify and quantify the non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, that govern its physical properties. nih.govmdpi.com

Techniques like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can provide a detailed picture of the intermolecular contacts in the solid state or in molecular clusters. nih.govmdpi.com These methods allow for the visualization and quantification of the strength of interactions between different parts of the molecule and its neighbors.

The energetics of these interactions can be calculated to understand the stability of different crystal packing arrangements or the binding affinity to other molecules. For example, the interaction energy between two molecules of this compound can be decomposed into electrostatic, dispersion, and repulsion components to understand the nature of the forces holding them together.

Table 4: Illustrative Decomposition of Intermolecular Interaction Energy for a Dimer of this compound This table is for illustrative purposes and does not represent experimentally verified data.

| Energy Component | Interaction Energy (kcal/mol) | Contribution |

|---|---|---|

| Electrostatic | -3.5 | Attraction between partial charges |

| Dispersion | -4.2 | van der Waals attraction |

| Repulsion | +2.8 | Pauli exclusion principle |

| Total Interaction Energy | -4.9 | Net attractive interaction |

Q & A

Q. What are the established synthetic routes for 2-methylpropyl 2,2,2-trichloroacetate, and how can reaction conditions be optimized for purity?

The synthesis typically involves esterification of trichloroacetic acid with 2-methylpropanol under acid catalysis. A common method is the use of thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by nucleophilic acyl substitution with 2-methylpropanol. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to alcohol), temperature (reflux at 80–90°C), and solvent choice (e.g., anhydrous dichloromethane). Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to achieve >95% purity. Characterization by ¹H/¹³C NMR and GC-MS confirms structural integrity and purity .

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

- NMR Spectroscopy : ¹H NMR will show signals for the 2-methylpropyl group (δ 0.9–1.1 ppm for CH₃, δ 1.8–2.0 ppm for CH(CH₃)₂) and the absence of -OH protons. ¹³C NMR confirms the ester carbonyl (δ ~165–170 ppm) and trichloromethyl carbon (δ ~95–100 ppm).

- X-ray Crystallography : Single-crystal analysis via SHELX programs (e.g., SHELXL for refinement) provides unambiguous confirmation of bond lengths, angles, and stereochemistry. Crystallization is achieved using slow evaporation in non-polar solvents (e.g., hexane) .

Q. What are the key stability considerations for this compound under storage and experimental conditions?

The compound is sensitive to hydrolysis, especially in aqueous or humid environments. Store under inert atmosphere (N₂/Ar) at ≤4°C in amber glass to prevent photodegradation. Kinetic stability studies in solvents (e.g., DMSO, ethanol) should monitor decomposition via UV-Vis or HPLC at 240–260 nm. Avoid prolonged exposure to bases, as the trichloroacetyl group undergoes nucleophilic attack, leading to ester cleavage .

Advanced Research Questions

Q. How do solvent effects influence the reaction kinetics of this compound in nucleophilic substitution reactions?

Solvent polarity and coordination ability significantly impact transition-state stabilization. For example, polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity of the carbonyl carbon, accelerating nucleophilic substitution. Eyring plot analysis (ln(k/T) vs. 1/T) using variable-temperature kinetic experiments (20–60°C) quantifies activation parameters (ΔH‡, ΔS‡). Contrasting data in protic vs. aprotic solvents can reveal solvent-specific stabilization of intermediates .

Q. What mechanistic insights can be gained from studying contradictions in catalytic applications of this compound?

Discrepancies in catalytic efficiency (e.g., in Friedel-Crafts acylations) may arise from competing coordination modes of the trichloroacetyl group. For instance, Fe³⁺-based catalysts (e.g., Fe₃O₄@Sap/Cu(II)) may exhibit dual activation via Lewis acid sites and halogen bonding. Advanced mechanistic studies should combine DFT calculations (e.g., B3LYP/6-31G*) with kinetic isotope effects (KIEs) to differentiate between concerted and stepwise pathways .

Q. How can researchers resolve inconsistencies in decomposition rate data for this compound across different studies?

Divergent kinetic data often stem from variations in experimental design (e.g., solvent purity, trace moisture). Standardize protocols by:

- Using anhydrous solvents (validated by Karl Fischer titration).

- Employing controlled-atmosphere reactors (glovebox).

- Applying multivariate regression to isolate temperature, solvent, and concentration effects. Cross-validation with high-level ab initio methods (e.g., CCSD(T)) can reconcile computational and experimental activation energies .

Q. What advanced analytical techniques are critical for detecting trace impurities in this compound?

- GC-MS with Headspace Sampling : Identifies volatile byproducts (e.g., residual 2-methylpropanol, trichloroacetic acid).

- LC-QTOF-MS : Detects non-volatile impurities (e.g., dimeric esters) with ppm-level sensitivity.

- X-ray Photoelectron Spectroscopy (XPS) : Probes surface contaminants in solid-state samples. Reference standards (e.g., pentadecyl trichloroacetate analogs) aid in quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.